molecular formula C18H17N3O4S2 B2575743 N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide CAS No. 886925-70-8

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide

Cat. No.: B2575743
CAS No.: 886925-70-8
M. Wt: 403.47
InChI Key: ZTHZRNMGHZDGPC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, phenylsulfonyl, and methylsulfonyl groups would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The oxadiazole ring, phenylsulfonyl, and methylsulfonyl groups could all potentially participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure.

Scientific Research Applications

Anticancer Evaluation

A series of N-substituted derivatives were designed, synthesized, and evaluated for their anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers. Some compounds exhibited moderate to excellent anticancer activities, highlighting their potential as therapeutic agents against various cancer types (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Activities

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. In particular, one compound demonstrated superior efficacy in reducing disease severity in both greenhouse and field conditions, surpassing commercial agents (Shi et al., 2015). Additionally, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing sulfonamide moieties were synthesized and found to possess significant antibacterial and antifungal activities, offering a new avenue for antimicrobial agent development (Darwish et al., 2014).

Pharmacological Potential

The pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives explored their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive study revealed that certain compounds exhibit binding and moderate inhibitory effects across various assays, indicating their potential as multifunctional therapeutic agents (Faheem, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with certain biological targets to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures should be followed to minimize any potential risks .

Properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-27(23,24)15-10-6-5-9-14(15)17-20-21-18(25-17)19-16(22)11-12-26-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHZRNMGHZDGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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